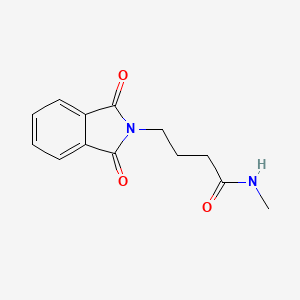
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylbutanamide
Vue d'ensemble
Description
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylbutanamide, also known as MI-2, is a small molecule inhibitor that has been developed for the inhibition of the MDM2-p53 interaction. The MDM2-p53 interaction is an important pathway that regulates the activity of the tumor suppressor protein p53. Inhibition of this pathway has been shown to be a promising therapeutic strategy for the treatment of cancer.
Mécanisme D'action
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylbutanamide works by binding to the MDM2 protein and preventing it from interacting with the p53 protein. This results in the stabilization and activation of p53, which in turn leads to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylbutanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of tumors in preclinical models of cancer. In addition, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylbutanamide has been shown to be well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylbutanamide is that it is a small molecule inhibitor that can be easily synthesized and modified. This makes it a useful tool for studying the MDM2-p53 pathway in vitro and in vivo. One limitation of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylbutanamide is that it may not be effective in all types of cancer. In addition, further studies are needed to determine the optimal dosing and administration of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylbutanamide in humans.
Orientations Futures
For the study of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylbutanamide include the development of more potent and selective inhibitors of the MDM2-p53 pathway. In addition, further studies are needed to determine the optimal dosing and administration of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylbutanamide in humans. Other potential applications of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylbutanamide include the treatment of other diseases that involve the MDM2-p53 pathway, such as neurodegenerative diseases and viral infections.
Applications De Recherche Scientifique
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylbutanamide has been extensively studied for its potential use in the treatment of cancer. The MDM2-p53 interaction is a key pathway that regulates the activity of the tumor suppressor protein p53. Inhibition of this pathway has been shown to be a promising therapeutic strategy for the treatment of cancer. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylbutanamide has been shown to be a potent inhibitor of the MDM2-p53 interaction and has demonstrated efficacy in preclinical studies.
Propriétés
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-14-11(16)7-4-8-15-12(17)9-5-2-3-6-10(9)13(15)18/h2-3,5-6H,4,7-8H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVCNAIERHFOFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCCN1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20225132 | |
| Record name | 2-Isoindolinebutyramide, 1,3-dioxo-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74169-76-9 | |
| Record name | 2-Isoindolinebutyramide, 1,3-dioxo-N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074169769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Isoindolinebutyramide, 1,3-dioxo-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-methyl-1-piperidinyl)sulfonyl]-N'-(3-nitrobenzoyl)benzohydrazide](/img/structure/B4111361.png)
![1-[2-(4-bromophenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4111364.png)
![2,4-dichloro-N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)benzamide](/img/structure/B4111372.png)
![2-(4-methylphenoxy)-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4111379.png)
![methyl 2-{[2-(4-bromophenoxy)propanoyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4111381.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4111385.png)
![5-[1-(4-bromophenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4111390.png)
![4-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4111391.png)
![6'-amino-7-bromo-3',5-dimethyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4111397.png)


![2-phenoxy-N-(3-{[(phenylthio)acetyl]amino}phenyl)acetamide](/img/structure/B4111432.png)
![2-({4-[(2-phenylbutanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B4111444.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4111460.png)